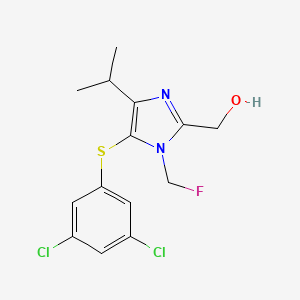

(5-(3,5-Dichlorophenylthio)-1-fluoromethyl-4-isopropyl-1H-imidazol-2-yl)methanol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(5-(3,5-ジクロロフェニルチオ)-1-フルオロメチル-4-イソプロピル-1H-イミダゾール-2-イル)メタノールは、イミダゾール誘導体のクラスに属する合成有機化合物です。これらの化合物は、多様な生物活性で知られており、医薬品化学で新しい治療薬の開発に頻繁に使用されています。

準備方法

合成経路および反応条件

(5-(3,5-ジクロロフェニルチオ)-1-フルオロメチル-4-イソプロピル-1H-イミダゾール-2-イル)メタノールの合成は、一般的に市販の前駆体から始めて、複数の工程を伴います。一般的な合成経路には以下のようなものがあります。

イミダゾール環の形成: 適切なアルデヒドとアミンを酸性または塩基性条件下で縮合させることで実現できます。

フルオロメチル基の導入: この工程には、ジエチルアミノ硫黄三フッ化物 (DAST) などのフッ素化剤を使用する必要がある場合があります。

3,5-ジクロロフェニルチオ基の結合: これは、チオール誘導体を用いた求核置換反応によって行うことができます。

最終的な官能基化: 水酸基は、還元反応または他の適切な方法によって導入することができます。

工業的製造方法

工業的製造方法では、高収率と高純度を確保するために、上記の合成経路を最適化する必要があるでしょう。これには、連続フロー反応器、高度な精製技術、厳格な品質管理対策の使用が含まれる場合があります。

化学反応の分析

反応の種類

(5-(3,5-ジクロロフェニルチオ)-1-フルオロメチル-4-イソプロピル-1H-イミダゾール-2-イル)メタノールは、次のような様々な化学反応を起こすことができます。

酸化: これにより、対応するケトンまたはカルボン酸が生成される可能性があります。

還元: これにより、アルコールまたはアミンが生成される可能性があります。

置換: ハロゲン原子は、適切な条件下で他の求核剤と置換される可能性があります。

一般的な試薬と条件

酸化剤: 過マンガン酸カリウム、三酸化クロム。

還元剤: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム。

求核剤: チオール、アミン、アルコール。

主要な生成物

これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。例えば、酸化によりケトンが生成され、還元によりアルコールが生成される可能性があります。

科学研究への応用

化学

化学において、(5-(3,5-ジクロロフェニルチオ)-1-フルオロメチル-4-イソプロピル-1H-イミダゾール-2-イル)メタノールは、より複雑な分子の合成のためのビルディングブロックとして使用することができます。その独特の構造により、様々な改変が可能になり、有機合成において貴重な中間体となります。

生物学

生物学的研究において、この化合物は、抗菌性、抗真菌性、または抗がん性などの潜在的な生物活性について研究される可能性があります。研究者は、生物学的標的との相互作用や細胞プロセスへの影響を調査することができます。

医学

医薬品化学において、(5-(3,5-ジクロロフェニルチオ)-1-フルオロメチル-4-イソプロピル-1H-イミダゾール-2-イル)メタノールは、新しい薬剤開発のリード化合物として探求することができます。その構造的特徴は、薬理学的特性を強化し、潜在的な副作用を軽減するために最適化することができます。

産業

産業分野では、この化合物は、その独特の化学的特性により、ポリマーやコーティングなどの新しい材料の開発に使用することができます。

科学的研究の応用

Chemistry

In chemistry, (5-(3,5-Dichlorophenylthio)-1-fluoromethyl-4-isopropyl-1H-imidazol-2-yl)methanol can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound might be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. Researchers could investigate its interactions with biological targets and its effects on cellular processes.

Medicine

In medicinal chemistry, this compound could be explored as a lead compound for the development of new drugs. Its structural features might be optimized to enhance its pharmacological properties and reduce potential side effects.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

作用機序

(5-(3,5-ジクロロフェニルチオ)-1-フルオロメチル-4-イソプロピル-1H-イミダゾール-2-イル)メタノールの作用機序は、その特定の生物活性によって異なります。一般的に、酵素、受容体、または核酸などの分子標的に相互作用し、生化学的経路の調節につながる可能性があります。正確な作用機序を解明するには、詳細な研究が必要です。

類似の化合物との比較

類似の化合物

- (5-(3,5-ジクロロフェニルチオ)-1-メチル-4-イソプロピル-1H-イミダゾール-2-イル)メタノール

- (5-(3,5-ジクロロフェニルチオ)-1-エチル-4-イソプロピル-1H-イミダゾール-2-イル)メタノール

独自性

(5-(3,5-ジクロロフェニルチオ)-1-フルオロメチル-4-イソプロピル-1H-イミダゾール-2-イル)メタノールの独自性は、そのフルオロメチル基にあります。この基は、その化学反応性と生物活性を大きく左右する可能性があります。この構造的特徴は、類似の化合物と比較して、安定性、選択性、または効力を向上させる可能性があります。

類似化合物との比較

Similar Compounds

- (5-(3,5-Dichlorophenylthio)-1-methyl-4-isopropyl-1H-imidazol-2-yl)methanol

- (5-(3,5-Dichlorophenylthio)-1-ethyl-4-isopropyl-1H-imidazol-2-yl)methanol

Uniqueness

The uniqueness of (5-(3,5-Dichlorophenylthio)-1-fluoromethyl-4-isopropyl-1H-imidazol-2-yl)methanol lies in its fluoromethyl group, which can significantly influence its chemical reactivity and biological activity. This structural feature might confer enhanced stability, selectivity, or potency compared to similar compounds.

生物活性

(5-(3,5-Dichlorophenylthio)-1-fluoromethyl-4-isopropyl-1H-imidazol-2-yl)methanol, with CAS number 178979-24-3, is a compound belonging to the imidazole family. Its unique structure features a dichlorophenylthio group and a fluoromethyl substituent, which contribute to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

- Molecular Formula : C14H15Cl2FN2OS

- Molecular Weight : 340.4 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:

- Enzymes : It may inhibit specific enzymes involved in cancer cell proliferation.

- Receptors : The compound can bind to receptors that modulate signaling pathways related to cell growth and apoptosis.

Anticancer Activity

Recent studies have highlighted the anticancer potential of imidazole derivatives, including this compound. The following table summarizes findings from several research studies:

| Study | Cell Lines Tested | IC50 Values (µM) | Observations |

|---|---|---|---|

| Study 1 | SISO (cervical cancer) | 3.42 | Induced apoptosis |

| Study 2 | RT-112 (bladder cancer) | 2.38 | Significant growth inhibition |

| Study 3 | HepG2 (liver cancer) | 14.74 | Moderate cytotoxicity |

These studies indicate that the compound exhibits potent cytotoxic effects against various cancer cell lines, with IC50 values indicating effective concentrations for inhibiting cell growth.

Antimicrobial Activity

Imidazole derivatives are known for their antimicrobial properties. The compound has been investigated for its efficacy against various bacterial and fungal strains:

- Bacterial Inhibition : Effective against both aerobic and anaerobic bacteria.

- Fungal Activity : Exhibits antifungal properties that can be utilized in treating fungal infections.

Case Studies

- Cytotoxicity Testing : A study evaluated the cytotoxic potency of several imidazole derivatives, including our compound, against human cancer cell lines using the crystal violet assay. Results indicated significant antiproliferative activity correlating with structural modifications in the imidazole ring .

- Mechanistic Insights : Another research focused on the interactions of imidazole derivatives with protein targets involved in tumor progression and metastasis. The findings suggested that these compounds could serve as leads in drug development for cancer therapy .

特性

CAS番号 |

178979-24-3 |

|---|---|

分子式 |

C14H15Cl2FN2OS |

分子量 |

349.3 g/mol |

IUPAC名 |

[5-(3,5-dichlorophenyl)sulfanyl-1-(fluoromethyl)-4-propan-2-ylimidazol-2-yl]methanol |

InChI |

InChI=1S/C14H15Cl2FN2OS/c1-8(2)13-14(19(7-17)12(6-20)18-13)21-11-4-9(15)3-10(16)5-11/h3-5,8,20H,6-7H2,1-2H3 |

InChIキー |

BFYLIGAPFMSTFQ-UHFFFAOYSA-N |

正規SMILES |

CC(C)C1=C(N(C(=N1)CO)CF)SC2=CC(=CC(=C2)Cl)Cl |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。